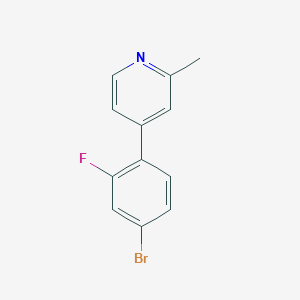

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Overview

Description

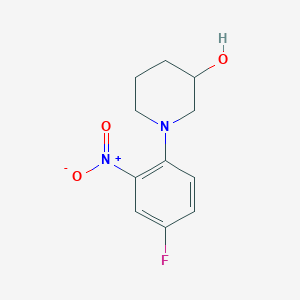

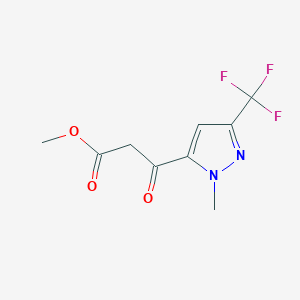

The compound “4-(4-Bromo-2-fluorophenyl)-2-methylpyridine” is likely an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms, akin to benzene) attached to it, which is substituted with bromine and fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 4-bromo-2-fluorophenyl group. The specifics of the reaction would depend on the exact reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the phenyl ring are both planar, and they may be coplanar or perpendicular to each other depending on the exact configuration of the molecule .Chemical Reactions Analysis

As an organic compound containing a pyridine ring, this molecule could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the phenyl ring are potential sites for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could make it a base, and the bromine and fluorine atoms could make it more reactive .Scientific Research Applications

Fluorescence-Based Technologies

In the realm of fluorescence-based technologies, which are vital for biomedical applications, a study presents an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through the condensation of 2-methylpyridines with specific ketones. This process results in compounds with desirable optical properties, suggesting their potential as fluorescent probes in aqueous systems (Park et al., 2015).

Photophysical Properties for OLEDs

For organic light-emitting diodes (OLEDs) applications, the synthesis and characterization of blue fluorescent emitter derivatives based on substituted pyridines have been explored. These compounds exhibit significant potential as electroluminescent materials due to their excellent photophysical and electrochemical properties, paving the way for their application in designing blue fluorescent OLEDs (Lakshmanan et al., 2015).

Chemical Synthesis and Drug Development

In drug development, 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine derivatives have been utilized as intermediates for synthesizing potent inhibitors targeting specific proteins or enzymes. One such application involves the synthesis of MEK inhibitors, demonstrating the compound's role in developing cancer therapeutics by inhibiting ERK phosphorylation in tumor models (Wallace et al., 2006).

Synthesis of Complex Molecules

This compound also facilitates the synthesis of complex molecules, such as polyheterocyclic compounds and other functionalized derivatives, through various chemical reactions. These synthesized molecules have potential applications in creating new materials with specific properties for industrial use (Ahmad et al., 2017).

Mechanism of Action

Target of Action

The specific targets of a compound are usually proteins such as enzymes or receptors. The bromine and fluorine atoms in “4-(4-Bromo-2-fluorophenyl)-2-methylpyridine” could potentially form halogen bonds with amino acid residues in the target protein, influencing its function .

Mode of Action

The compound could bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, blocking a receptor’s signaling, or modulating a protein’s conformation .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN/c1-8-6-9(4-5-15-8)11-3-2-10(13)7-12(11)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSYNWPJDFGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

amine](/img/structure/B1440051.png)